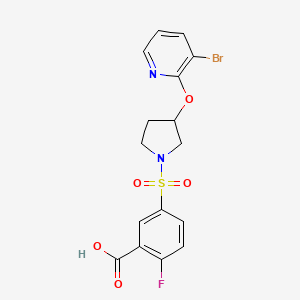
5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, including bromopyridine, pyrrolidine, sulfonyl, and fluorobenzoic acid moieties, each contributing to its unique chemical properties and potential utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid typically involves multiple steps, each carefully controlled to ensure the desired product is obtained with high purity and yield. Key steps in the synthetic route may include:
The coupling of 3-bromopyridine with pyrrolidine through an appropriate linker.
The final incorporation of the fluorobenzoic acid moiety to complete the synthesis.
Reaction conditions such as temperature, solvent, and catalysts play crucial roles in each step, requiring precise optimization to achieve the desired outcome.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up these synthetic routes, with a focus on efficiency, cost-effectiveness, and sustainability. This might include continuous flow processes, the use of more environmentally friendly solvents, and recovery/recycling of reagents where possible.
化学反应分析
Types of Reactions
The compound can undergo a variety of chemical reactions, including but not limited to:
Substitution Reactions: Particularly on the bromopyridine and sulfonyl groups.
Oxidation and Reduction: Changes to the pyrrolidine ring or other functional groups.
Hydrolysis: Potentially affecting the sulfonyl or ester/amide linkages, if present.
Common Reagents and Conditions
Reagents such as nucleophiles for substitution reactions, oxidizing or reducing agents for redox reactions, and acidic or basic conditions for hydrolysis are commonly used. Conditions must be carefully controlled to target the specific functional group of interest without disturbing the rest of the molecule.
Major Products
The major products from these reactions depend on the nature of the transformation, such as bromine-substituted derivatives from nucleophilic substitution or modified sulfonyl compounds from oxidation/reduction processes.
科学研究应用
The compound’s unique structure allows for a broad range of scientific research applications:
Chemistry: As a building block in organic synthesis for more complex molecules.
Biology: Potentially as a ligand for studying receptor interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in materials science for developing novel polymers or as a catalyst in specific reactions.
作用机制
The mechanism by which 5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid exerts its effects largely depends on its application:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to modulate biochemical pathways.
Chemical Reactivity: Acts as a functional reagent in organic synthesis through its reactive groups.
相似化合物的比较
Comparing this compound with structurally similar molecules can highlight its unique properties:
Similar Compounds: Compounds like 5-fluorobenzoic acid derivatives or pyrrolidine-sulfonyl analogs.
Unique Features: The combination of fluorine, bromopyridine, and sulfonyl-pyrrolidine moieties make it distinct, offering unique reactivity and potential biological activity.
Ultimately, 5-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is an intriguing molecule with diverse applications and a rich potential for further research and development.
属性
IUPAC Name |
5-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O5S/c17-13-2-1-6-19-15(13)25-10-5-7-20(9-10)26(23,24)11-3-4-14(18)12(8-11)16(21)22/h1-4,6,8,10H,5,7,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGMYYGBDRBRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(benzyloxy)phenyl]methyl}-2-chloro-N-ethylacetamide](/img/structure/B2698350.png)

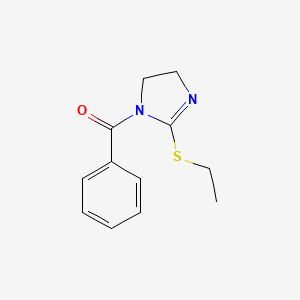
![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea](/img/structure/B2698353.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)
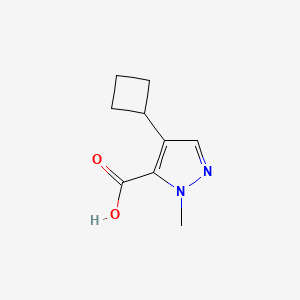
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)
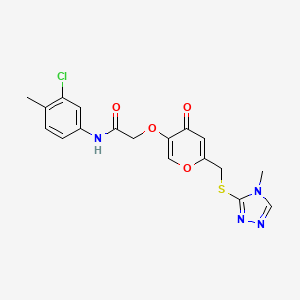
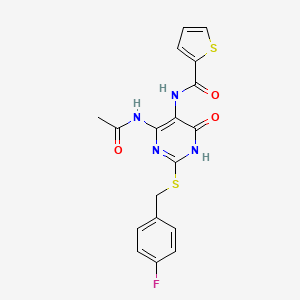
![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)

![ethyl 5-cyclopropaneamido-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2698368.png)
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698369.png)
